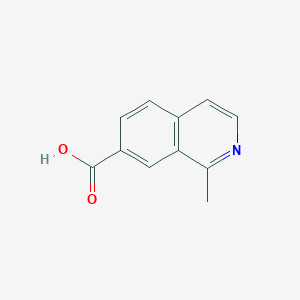

1-Methylisoquinoline-7-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H9NO2 |

|---|---|

Molekulargewicht |

187.19 g/mol |

IUPAC-Name |

1-methylisoquinoline-7-carboxylic acid |

InChI |

InChI=1S/C11H9NO2/c1-7-10-6-9(11(13)14)3-2-8(10)4-5-12-7/h2-6H,1H3,(H,13,14) |

InChI-Schlüssel |

ABFDWBGQGMTUKQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=CC2=C1C=C(C=C2)C(=O)O |

Herkunft des Produkts |

United States |

Mechanistic Organic Chemistry: Reactivity and Transformations of 1 Methylisoquinoline 7 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle that allows for a variety of chemical transformations.

Decarboxylative Processes and Radical Generation

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). chemguide.co.uk For simple aliphatic carboxylic acids, this process typically requires high temperatures. However, decarboxylation can be facilitated when there are strongly electron-withdrawing groups attached to the α-carbon. libretexts.org In the context of 1-methylisoquinoline-7-carboxylic acid, the isoquinoline (B145761) ring itself can influence the ease of decarboxylation.

The generation of radicals from carboxylic acids can be achieved through several methods. One common approach is the Barton decarboxylation, which involves the formation of a thiohydroxamate ester. nih.gov Another method is the Hunsdiecker reaction, where the silver salt of a carboxylic acid reacts with bromine or chlorine to produce an alkyl halide. libretexts.org More recently, photoredox catalysis has emerged as a powerful tool for generating radicals from carboxylic acids under mild conditions. sioc.ac.cnbeilstein-journals.org This often involves the in-situ formation of a reactive anhydride (B1165640) intermediate which can then be reduced by a photocatalyst to generate an acyl radical. nih.gov While the direct application of these methods to this compound is not extensively documented in the provided search results, these general principles of radical generation from carboxylic acids are well-established. nih.govmasterorganicchemistry.com

Esterification, Amidation, and Anhydride Formation

The carboxylic acid group of this compound can readily undergo esterification, amidation, and anhydride formation, which are fundamental transformations in organic synthesis. jackwestin.com

Esterification: The conversion of a carboxylic acid to an ester is commonly achieved through the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is often challenging because amines are basic and can deprotonate the carboxylic acid to form an unreactive carboxylate. libretexts.orglibretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. libretexts.orglibretexts.org These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.orglibretexts.org Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2), which can then readily react with an amine to form the amide. libretexts.orgresearchgate.net Various catalytic methods for direct amidation have also been developed to improve efficiency and atom economy. lookchemmall.commdpi.comnih.govresearchgate.net

Anhydride Formation: Carboxylic anhydrides can be synthesized from carboxylic acids through several methods. One common route is the reaction of a carboxylic acid with an acyl chloride. masterorganicchemistry.comyoutube.com Dehydrating agents like oxalyl chloride, thionyl chloride, or phosphorus pentoxide can also be used to facilitate the formation of anhydrides from two equivalents of a carboxylic acid. nih.gov A recently developed method involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride to promote the formation of anhydrides under mild conditions. nih.gov

Reactions Involving the Isoquinoline Nitrogen Heterocycle

The isoquinoline ring system is an aromatic heterocycle that can participate in both electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution (EAS) on the Isoquinoline Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgdalalinstitute.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com The presence of substituents on the aromatic ring can significantly influence the rate and regioselectivity of the reaction. wikipedia.org Activating groups increase the reaction rate, while deactivating groups decrease it. wikipedia.org

In the case of this compound, the isoquinoline ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The carboxylic acid group is a deactivating and meta-directing group. numberanalytics.com Therefore, electrophilic substitution on this compound would be expected to be challenging and occur at positions meta to the carboxylic acid group and at positions on the benzene ring portion of the isoquinoline that are least deactivated. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Additions and Substitutions

The presence of the nitrogen atom in the isoquinoline ring makes it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen. Nucleophilic addition reactions involve the attack of a nucleophile on an electrophilic center, leading to the formation of a new single bond. youtube.comlibretexts.org In the context of heterocycles like isoquinoline, this can lead to the formation of addition products or, if a suitable leaving group is present, nucleophilic substitution products.

Carboxylic acids and their derivatives are well-known to undergo nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group or another leaving group on the carbonyl carbon. medlifemastery.commasterorganicchemistry.com While the carboxylic acid itself is not highly reactive towards nucleophiles, its reactivity can be enhanced by converting it into a more electrophilic derivative, such as an acyl chloride or an ester. pressbooks.pub

Palladium-Catalyzed Cross-Coupling Reactions at Isoquinoline Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. youtube.com

The Suzuki-Miyaura coupling is a prominent example of a palladium-catalyzed cross-coupling reaction that joins an organoboron compound (like a boronic acid) with an organic halide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org The general mechanism involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

For this compound, palladium-catalyzed cross-coupling reactions could potentially be used to introduce various substituents at different positions on the isoquinoline ring. This would typically require prior conversion of a C-H bond to a C-halogen or C-triflate bond to serve as the coupling partner. Alternatively, decarboxylative cross-coupling reactions have been developed that use the carboxylic acid itself as a coupling partner. rsc.org The Suzuki-Miyaura reaction, in particular, has been adapted for the acylation of boronic acids using carboxylic acid derivatives. nih.gov Palladium-phosphinous acid catalysts have also been shown to be effective for the cross-coupling of aryl halides with various organozinc reagents. nih.gov The Buchwald-Hartwig amination is another important palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. youtube.com

Interactive Data Table: Reactivity of this compound

| Reaction Type | Functional Group Involved | Reagents and Conditions | Product Type |

| Decarboxylation | Carboxylic Acid | Heat, potentially with a catalyst | Isoquinoline with H at C7 |

| Radical Generation | Carboxylic Acid | Barton (thiohydroxamate ester), Hunsdiecker (Ag salt, Br2), Photoredox | Isoquinolyl radical |

| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester |

| Amidation | Carboxylic Acid | Amine, Coupling Agent (e.g., DCC, EDC) or SOCl2 then amine | Amide |

| Anhydride Formation | Carboxylic Acid | Acyl Chloride or Dehydrating Agent (e.g., (COCl)2) | Carboxylic Anhydride |

| Electrophilic Aromatic Substitution | Isoquinoline Ring | Electrophile (e.g., HNO3/H2SO4 for nitration) | Substituted Isoquinoline |

| Nucleophilic Addition/Substitution | Isoquinoline Ring/Carboxylic Acid | Nucleophile | Addition or Substitution Product |

| Suzuki-Miyaura Coupling | Isoquinoline Ring (as halide/triflate) | Boronic Acid, Pd Catalyst, Base | Substituted Isoquinoline |

Investigations into Reaction Mechanisms and Intermediates

The elucidation of a reaction mechanism is a complex process that often requires a combination of kinetic, spectroscopic, and computational methods. For this compound, with its distinct functional groups—the acidic proton of the carboxylic acid, the potentially reactive methyl group, and the aromatic isoquinoline core—mechanistic studies are crucial for controlling reaction outcomes.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the nature of the transition state. This effect arises from the difference in reaction rates between a molecule containing a heavier isotope (e.g., deuterium, D) and its lighter isotope (e.g., protium, H) counterpart. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.

For this compound, a key area for KIE studies would be the deprotonation of the C1-methyl group. The protons on this methyl group are known to be acidic due to the electron-withdrawing effect of the adjacent imine-like nitrogen atom in the isoquinoline ring. In a base-mediated reaction, such as an aldol (B89426) condensation, the initial deprotonation could be the rate-limiting step.

To investigate this, one could synthesize the deuterated analogue, 1-(trideuteriomethyl)isoquinoline-7-carboxylic acid. By comparing the rates of reaction for the protiated and deuterated compounds under identical conditions, the KIE (kH/kD) can be calculated. A significant primary KIE (typically > 2) would provide strong evidence that the C-H bond cleavage at the methyl group is involved in the rate-determining step.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Deprotonation of this compound

| Reactant Species | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound (H) | 3.4 x 10⁻⁴ | 6.8 |

| 1-(Trideuteriomethyl)isoquinoline-7-carboxylic acid (D) | 5.0 x 10⁻⁵ |

This table presents hypothetical data to illustrate the expected outcome of a KIE study on this system. The large kH/kD value suggests that C-H bond breaking at the methyl group is the rate-determining step.

While kinetic studies provide information about reaction rates, in situ spectroscopic techniques allow for the direct observation of reactants, intermediates, and products as the reaction unfolds. This real-time monitoring is invaluable for identifying transient species and understanding the complete reaction profile.

For reactions involving this compound, several spectroscopic methods could be employed:

Proton NMR (¹H NMR) Spectroscopy: This is one of the most powerful tools for monitoring reactions in solution. By setting up the reaction directly in an NMR tube, one can track the disappearance of reactant signals and the appearance of product signals over time. For example, in an esterification reaction of the carboxylic acid group, the characteristic singlet of the methyl group and the aromatic protons of the starting material would gradually be replaced by new signals corresponding to the ester product. The formation of any significant intermediates might also be observed as temporary new peaks.

Infrared (IR) Spectroscopy: In situ IR spectroscopy can be used to follow changes in functional groups. For instance, in a decarboxylation reaction, the strong carbonyl (C=O) stretch of the carboxylic acid (around 1700 cm⁻¹) would decrease in intensity and eventually disappear. If the reaction is an amidation, the disappearance of the carboxylic acid C=O band would be accompanied by the appearance of a new amide C=O band at a slightly different frequency.

Table 2: Illustrative In Situ ¹H NMR Monitoring of the Esterification of this compound

| Time (minutes) | Integral of Reactant Methyl Signal (δ ~2.8 ppm) | Integral of Product Methoxy Signal (δ ~3.9 ppm) | % Conversion |

| 0 | 1.00 | 0.00 | 0% |

| 30 | 0.65 | 0.35 | 35% |

| 60 | 0.42 | 0.58 | 58% |

| 120 | 0.18 | 0.82 | 82% |

| 240 | <0.05 | >0.95 | >95% |

This interactive table provides a simplified, hypothetical representation of data that could be obtained from in situ ¹H NMR monitoring of the reaction, showing the conversion of the starting material to the product over time.

By combining these advanced mechanistic investigation techniques, a comprehensive picture of the chemical behavior of this compound can be developed, paving the way for its strategic use in synthetic organic chemistry.

High Resolution Spectroscopic Characterization and Structural Elucidation of 1 Methylisoquinoline 7 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the detailed structural analysis of 1-Methylisoquinoline-7-carboxylic acid, providing insights into the electronic environment of each proton and carbon atom.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra offer a complete map of the molecule's carbon-hydrogen framework. While specific experimental data for this exact compound is not widely published, a detailed prediction can be made based on the analysis of closely related structures, such as isoquinoline-1-carboxylic acid, isoquinoline-3-carboxylic acid, and various substituted 1-methylisoquinolines, as well as established chemical shift principles. chemicalbook.comchemicalbook.commdpi.comchemicalbook.comchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons. The methyl group protons (1-CH₃) would appear as a sharp singlet in the upfield region, typically around 2.5-3.0 ppm. The protons on the isoquinoline (B145761) core would resonate in the downfield aromatic region (approximately 7.5-9.5 ppm). mdpi.comtsijournals.com The proton on C3, being adjacent to the nitrogen, is expected to be one of the most deshielded protons of the heterocyclic ring. The protons on the benzene (B151609) ring portion (H5, H6, and H8) will have chemical shifts influenced by the electron-withdrawing carboxylic acid group at C7. The carboxylic acid proton (-COOH) itself is characteristically found far downfield, often as a broad singlet around 10-13 ppm, and is readily exchangeable with deuterium. princeton.edulibretexts.org

The ¹³C NMR spectrum provides information on each carbon atom. oregonstate.edu The carbon of the methyl group (1-CH₃) is expected in the aliphatic region (around 20-25 ppm). The aromatic and heterocyclic carbons would appear between 120-160 ppm. chemicalbook.comoregonstate.edu Key signals include the quaternary carbons, such as C1 (to which the methyl group is attached) and the carbons of the ring fusion (C4a and C8a). The carbon atom of the carboxylic acid group (C=O) is the most deshielded, typically appearing in the 165-180 ppm range. libretexts.orgoregonstate.edu

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| 1-CH₃ | ~2.7 | Singlet |

| H-3 | ~8.5 | Doublet |

| H-4 | ~7.6 | Doublet |

| H-5 | ~8.2 | Doublet |

| H-6 | ~8.1 | Doublet of doublets |

| H-8 | ~8.8 | Singlet (or narrow doublet) |

| 7-COOH | ~12.5 | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| 1-CH₃ | ~23 |

| C-1 | ~158 |

| C-3 | ~142 |

| C-4 | ~122 |

| C-4a | ~136 |

| C-5 | ~128 |

| C-6 | ~130 |

| C-7 | ~131 |

| C-8 | ~129 |

| C-8a | ~127 |

| 7-COOH | ~168 |

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments from one-dimensional NMR and piece together the molecular structure, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. chemicalbook.comsdsu.edu For this compound, a key correlation would be observed between H-3 and H-4, confirming their adjacent positions on the pyridine (B92270) ring. researchgate.net Correlations between H-5 and H-6 would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.govcolumbia.edu This technique allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C chemical shifts. For example, the proton signal at ~2.7 ppm would correlate with the carbon signal at ~23 ppm, confirming the assignment of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the complete carbon skeleton, as it shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). nih.govcolumbia.eduresearchgate.net Key expected HMBC correlations for confirming the structure of this compound include:

Correlations from the methyl protons (1-CH₃) to the C-1 and C-8a carbons.

Correlations from H-8 to the carboxylic carbon (C-7), C-1, and C-8a, firmly placing the carboxylic acid group at the C-7 position.

Correlations from H-6 to C-5, C-7, and C-8.

Correlations from H-5 to C-4, C-7, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY experiment could be used to confirm the position of the methyl group by observing a spatial correlation between the 1-CH₃ protons and the H-8 proton.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides crucial information about the compound's molecular weight and offers corroborating evidence for its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), is used to determine the exact mass of the molecule with high precision. rsc.orgmdpi.com For this compound, with the molecular formula C₁₁H₉NO₂, the calculated monoisotopic mass is 187.06333 Da. The experimental observation of a molecular ion peak (e.g., [M+H]⁺ at m/z 188.0706) in an HRMS spectrum that matches this calculated value to within a few parts per million provides strong confirmation of the elemental composition. nih.gov

Analysis of Fragmentation Pathways for Structural Confirmation

Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) experiments provides insight into the molecule's structure by breaking it into smaller, characteristic fragments. For aromatic carboxylic acids, common initial fragmentation steps involve the loss of the hydroxyl group (-OH, a loss of 17 Da) or the entire carboxyl group as COOH (a loss of 45 Da). libretexts.orgyoutube.com

A plausible fragmentation pathway for protonated this compound ([M+H]⁺) would likely begin with the loss of formic acid (HCOOH, a loss of 46 Da) or the sequential loss of water and carbon monoxide. The primary fragment would be the 1-methylisoquinoline (B155361) cation (m/z 142.06). Further fragmentation of this ion would be consistent with the known fragmentation patterns of 1-methylisoquinoline, involving cleavages of the heterocyclic ring. nist.govyoutube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. rsc.orgias.ac.in

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. libretexts.orgspectroscopyonline.com These include:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. vscht.czorgchemboulder.com

A strong, sharp C=O (carbonyl) stretching band, typically appearing between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids due to conjugation. spectroscopyonline.com

A C-O stretching vibration, which appears in the 1210-1320 cm⁻¹ region. libretexts.org

An out-of-plane O-H bend, which is often broad and centered around 920 cm⁻¹. libretexts.org

The aromatic isoquinoline core will contribute C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1450-1620 cm⁻¹ region. vscht.cz The methyl group will show C-H stretching just below 3000 cm⁻¹. vscht.cz

Raman spectroscopy would complement the IR data. rsc.orgias.ac.in The C=O stretch is also observable in the Raman spectrum, typically around 1650-1670 cm⁻¹. ias.ac.in The aromatic ring vibrations often give strong and sharp signals in the Raman spectrum, making it a valuable tool for characterizing the isoquinoline skeleton. researchgate.netpsu.edu

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, very broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium to weak |

| Aliphatic C-H stretch (Methyl) | 3000 - 2850 | Medium |

| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Strong, sharp |

| Aromatic C=C stretch | 1620 - 1450 | Medium to weak (multiple bands) |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| O-H bend (out-of-plane) | 960 - 900 | Medium, broad |

Computational Chemistry and Theoretical Modeling of 1 Methylisoquinoline 7 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and a host of related molecular attributes.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. Geometry optimization is a primary application, where computational algorithms seek the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process minimizes the forces on each atom, resulting in an equilibrium geometry.

For 1-Methylisoquinoline-7-carboxylic acid, DFT calculations would map the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. mongoliajol.info This landscape reveals the global minimum energy conformation, as well as other local minima (stable conformers) and the transition states that connect them. The rotational barrier of the carboxylic acid group and the methyl group can be determined from this surface. A typical DFT calculation for a molecule of this nature might employ a functional like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost. mongoliajol.info

| Parameter | Description | Predicted Aspect |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms. | C=O bond ~1.21 Å; C-O bond ~1.36 Å; O-H bond ~0.97 Å. Aromatic C-C bonds ~1.40 Å. |

| Bond Angles (°) | Angles formed by three connected atoms. | O=C-O angle ~123°; C-O-H angle ~106°. Angles within the isoquinoline (B145761) ring are approximately 120°. |

| Dihedral Angles (°) | Torsional angle describing the rotation around a bond. | The dihedral angle between the carboxylic acid group and the isoquinoline ring plane would be near 0° or 180° in the lowest energy state, indicating a planar or near-planar conformation. |

| Total Energy (Hartree) | The total electronic energy of the optimized molecule. | A specific negative value that serves as a benchmark for comparing the stability of different conformers. |

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic parameters, which are invaluable for experimental characterization.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. The acidic proton of the carboxylic acid is expected to have a chemical shift significantly downfield, typically around 12 ppm. pressbooks.pub The carboxyl carbon itself absorbs in a characteristic range of 165-185 δ in the 13C NMR spectrum. pressbooks.pub

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies allow for the prediction of the IR spectrum. For carboxylic acids, two features are highly characteristic: a very broad O-H stretching absorption from approximately 2500–3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1710 cm⁻¹ (for hydrogen-bonded dimers) and 1760 cm⁻¹ (for monomers). pressbooks.pub

UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions, predicting the λmax values in the UV/Vis spectrum. The isoquinoline ring system, being an aromatic chromophore, is expected to exhibit strong absorptions. thieme-connect.de

| Spectroscopy Type | Parameter | Predicted Range/Value |

|---|---|---|

| NMR | 1H Chemical Shift (δ, ppm) | Carboxyl H: ~12 ppm; Aromatic H: 7-9 ppm; Methyl H: ~2.5-3.0 ppm. |

| 13C Chemical Shift (δ, ppm) | Carboxyl C: ~165-185 ppm; Aromatic C: ~120-150 ppm; Methyl C: ~20-25 ppm. pressbooks.pub | |

| IR | O-H Stretch (cm⁻¹) | Broad absorption centered around 2500-3300 cm⁻¹. pressbooks.pub |

| C=O Stretch (cm⁻¹) | Strong absorption around 1710-1760 cm⁻¹. pressbooks.pub | |

| UV/Vis | λmax (nm) | Multiple absorptions expected, characteristic of the isoquinoline system, typically around 220, 270, and 320 nm. thieme-connect.de |

Theoretical Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for elucidating reaction mechanisms. masterorganicchemistry.com For this compound, theoretical studies can model its reactivity in various chemical transformations, such as esterification, amidation, or reduction. khanacademy.orgopenstax.org By calculating the energies of reactants, products, and, crucially, the transition states, a complete energy profile for a proposed reaction pathway can be constructed. mongoliajol.info This allows for the determination of activation energies, which are directly related to reaction rates. For instance, the mechanism of Fischer esterification would involve protonation of the carbonyl oxygen, nucleophilic attack by an alcohol, and subsequent dehydration, all of which can be modeled to verify the pathway and identify the rate-determining step. openstax.org

Analysis of Noncovalent Interactions within this compound Systems

Noncovalent interactions (NCIs) are critical in determining the supramolecular chemistry and physical properties of molecular systems. nih.gov For this compound, several types of NCIs are significant:

Hydrogen Bonding: The most prominent NCI is the hydrogen bond formed between the carboxylic acid groups of two molecules, leading to the formation of stable dimers in the solid state and in nonpolar solvents.

π-π Stacking: The planar aromatic isoquinoline rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

C-H···π Interactions: The methyl group's hydrogen atoms or the aromatic C-H bonds can interact with the π-system of an adjacent molecule.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or the analysis of the electron density using Quantum Theory of Atoms in Molecules (QTAIM) can be employed to quantify the strength and nature of these individual interactions. nih.gov Understanding these forces is essential for predicting crystal packing, solubility, and potential interactions with biological macromolecules.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 Methylisoquinoline 7 Carboxylic Acid Derivatives

Elucidation of Structural Features Influencing Reactivity and Selectivity

The biological activity of 1-methylisoquinoline-7-carboxylic acid derivatives is highly dependent on their specific structural features. The core isoquinoline (B145761) ring system is a fundamental component, acting as a pharmacophore that mimics the nicotinamide (B372718) portion of NAD+, the natural substrate for enzymes like PARP. tandfonline.comnih.gov

Key structural elements that influence activity include:

The Carboxamide Moiety: The carboxamide group at the 7-position is crucial for interaction with target enzymes. It often participates in essential hydrogen bonding within the enzyme's active site, anchoring the molecule correctly for inhibition. nih.govnih.gov

The Methyl Group: The methyl group at the 1-position is considered an important feature of the core scaffold. nih.gov

Substitutions on the Isoquinoline Ring: Adding specific chemical groups to the isoquinoline core can dramatically alter activity and selectivity. For instance, in the related 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, substitutions at various positions were explored to enhance potency against PARP enzymes. tandfonline.com While not identical, these studies on similar scaffolds highlight the importance of ring substitution.

Amide Substituents: The nature of the chemical group attached to the nitrogen of the 7-carboxamide function significantly modulates potency and selectivity. Varying this part of the molecule allows for fine-tuning of the compound's properties. nih.gov

Some derivatives have shown selectivity for different PARP isoforms. For example, in studies of related (dihydro)isoquinolones, specific modifications led to compounds with higher selectivity for PARP-2 over PARP-1. tandfonline.com

Rational Design of Modified Isoquinoline Scaffolds

Rational design involves using the known structure of a target protein to design molecules that will bind to it with high affinity and selectivity. For derivatives of this compound, this approach has been instrumental in developing potent PARP inhibitors. nih.govnih.gov The primary design strategy is to create a molecule that effectively mimics the nicotinamide part of the NAD+ substrate, thereby competing with it for the binding site on the PARP enzyme. nih.gov

The design process often involves several key considerations:

Scaffold Hopping: In some cases, a known pharmacophore, like the isoquinoline-7-carboxamide, is modified or replaced with a bioisosteric scaffold. For example, researchers have used a 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold as a basis for developing novel PARP inhibitors. researchgate.net This strategy aims to retain the key binding interactions while potentially improving other properties like pharmacokinetics.

Structure-Based Design: Utilizing X-ray crystal structures of the target enzyme bound to an inhibitor allows for precise, structure-based design. This has been applied to the design of tetrahydroisoquinoline-7-carboxamides as selective inhibitors of other kinases, demonstrating the broad applicability of this scaffold and design approach. nih.gov

Interaction with Key Residues: The design focuses on creating interactions with specific amino acid residues in the enzyme's active site. For PARP-1, interactions with residues such as Gly863, Ser904, and Tyr907 are critical for binding. nih.gov The carboxamide portion of the inhibitors is designed to form hydrogen bonds in this region. nih.gov

This rational, iterative process of design, synthesis, and biological testing has led to the identification of highly potent compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the potency of newly designed molecules, thus prioritizing synthetic efforts. nih.govjapsonline.com

For isoquinoline-based inhibitors, QSAR models are built using a dataset of compounds with known inhibitory activities (e.g., IC50 values). japsonline.com Various molecular descriptors are calculated for each compound, which quantify its physicochemical properties.

Types of Descriptors Used in QSAR Models:

| Descriptor Type | Description | Example |

| Topological | Describe the connectivity and branching of atoms in a molecule. | Wiener index, Chi indices researchgate.net |

| Electronic | Quantify the electronic properties of the molecule. | Dipole moment, partial charges |

| Steric | Relate to the size and shape of the molecule. | Molecular volume, surface area |

| Hydrophobic | Measure the water-fearing character of the molecule. | LogP (partition coefficient) |

The QSAR model is generated by finding a statistical correlation between these descriptors and the measured biological activity. A robust QSAR model, validated through internal and external statistical methods (e.g., cross-validation R², R²pre), can be a powerful predictive tool. nih.govresearchgate.net

While specific QSAR studies focusing exclusively on this compound are not prevalent in the provided results, the methodology has been successfully applied to broader classes of isoquinoline derivatives and other PARP inhibitors. japsonline.comnih.govresearchgate.net These studies establish that QSAR can effectively guide the lead optimization process for this class of compounds by identifying the key structural features that drive inhibitory potency. japsonline.com

Research Applications in Chemical Science and Engineering

Role as a Versatile Chemical Building Block in Organic Synthesis

1-Methylisoquinoline-7-carboxylic acid serves as a valuable bifunctional building block in organic synthesis. The molecule possesses two primary sites for chemical modification: the isoquinoline (B145761) ring system and the carboxylic acid group. This duality allows for the construction of complex molecular scaffolds and the introduction of the 1-methylisoquinoline (B155361) moiety into larger structures.

The reactivity of the core 1-methylisoquinoline structure has been demonstrated in cycloaddition reactions to create fused heterocyclic systems, such as triazoloisoquinolines. researchgate.net The methyl group at the 1-position can participate in condensation reactions, further expanding its synthetic utility. researchgate.net

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing a variety of transformations. researchgate.net These reactions enable the coupling of the isoquinoline fragment to other molecules, leading to diverse derivatives. The development of catalytic methods for these transformations is a key area of modern chemistry, focusing on atom economy and green principles. nih.govmdpi.com

| Reaction Type | Reactant | Product Class | Significance |

|---|---|---|---|

| Amidation | Amines | Amides | Formation of N-methyl amides, prevalent in pharmaceuticals. nih.gov |

| Esterification | Alcohols | Esters | Creation of ester derivatives for further functionalization. |

| Reduction | Reducing Agents (e.g., H₂) | Alcohols | Conversion to primary alcohols, which are useful synthetic intermediates. |

| Ketone Formation | Organolithium Reagents | Ketones | A general method for producing methyl ketones from carboxylic acids. orgsyn.org |

Investigation of Catalytic Applications: Ligand Design and Organocatalysis

The structural features of this compound make it a compelling candidate for use in catalysis, both as a ligand for metal-based catalysts and as a potential organocatalyst.

Ligand Design: The presence of the nitrogen atom in the isoquinoline ring and the oxygen atoms of the carboxylate group allows the molecule to act as a chelating ligand. It can coordinate with metal centers to form stable complexes. Research has shown that related isoquinoline carboxylic acid derivatives can form oxorhenium(V) complexes. rsc.org These complexes have been successfully employed as catalysts in the epoxidation of olefins, such as cyclooctene, demonstrating the potential of this class of ligands to facilitate important organic transformations. rsc.org The catalytic activity of such complexes is influenced by the structure of the ligand and the coordination environment of the metal center. rsc.org

Organocatalysis: The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. While specific studies on this compound as an organocatalyst are emerging, its functional groups are relevant to established organocatalytic principles. For instance, direct catalytic amidation reactions can be promoted by various organocatalysts that activate carboxylic acids. mdpi.com The isoquinoline moiety itself could potentially participate in or influence catalytic cycles through non-covalent interactions.

Exploration in Materials Science Research

In materials science, there is a continuous search for novel organic molecules that can serve as building blocks for functional materials. Carboxylic acids are fundamental to this field, acting as versatile linkers, surface modifiers, and ligands for creating advanced materials. researchgate.net

This compound is explored for applications in this area, particularly as a component for creating Metal-Organic Frameworks (MOFs) and modifying material surfaces. Chemical suppliers often categorize this molecule under "Material Science" and "MOF Ligands," indicating its potential use by researchers in the field. bldpharm.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid group on this compound can coordinate with metal centers, while the isoquinoline core can be tailored to control the pore size and chemical environment within the framework.

Surface Modification: The carboxylic acid function can anchor the molecule to the surface of various materials, including metal oxides and nanoparticles. This allows for the modification of surface properties, such as hydrophobicity, and for the introduction of the specific chemical and electronic features of the isoquinoline ring. researchgate.net

Studies on Corrosion Inhibition Mechanisms by Isoquinoline Derivatives

The prevention of metal corrosion is a critical industrial challenge, and the use of organic inhibitors is a primary strategy. Isoquinoline and its derivatives have been identified as effective corrosion inhibitors for various metals, such as steel and aluminum, particularly in acidic environments. researchgate.netnih.gov The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.net

The mechanism of inhibition by isoquinoline derivatives involves several key molecular features:

Heteroatom Coordination: The nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylic acid group possess lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms on the surface. nih.gov

Pi-Electron Interactions: The aromatic rings of the isoquinoline structure are rich in π-electrons, which can interact with the metal surface, strengthening the adsorption process.

Protective Layer Formation: The adsorption of inhibitor molecules on the metal surface blocks active corrosion sites. This process follows established adsorption models, such as the Langmuir isotherm, and is a function of inhibitor concentration. researchgate.netresearchgate.netpeacta.org

| Structural Feature | Role in Corrosion Inhibition | Supporting Evidence |

|---|---|---|

| Isoquinoline Nitrogen Atom | Coordinates with metal surface via lone pair electrons. | Quantum chemistry calculations show a link between N atom charge and efficiency. researchgate.net |

| Carboxylic Acid Oxygen Atoms | Provide additional sites for coordination with the metal. | Aromatic carboxylic acids are known effective inhibitors. peacta.org |

| Aromatic (π-electron) System | Enhances adsorption onto the metal surface through π-d orbital interactions. | General mechanism for organic corrosion inhibitors. |

| Overall Molecular Structure | Forms a protective monolayer, blocking corrosive agents. | Adsorption follows Langmuir isotherm models. researchgate.net |

Advanced Analytical Methodologies for 1 Methylisoquinoline 7 Carboxylic Acid

Chromatographic Separation and Purification Techniques

Chromatography is a fundamental technique for separating and purifying 1-Methylisoquinoline-7-carboxylic acid from complex mixtures. The choice of chromatographic method depends on the specific analytical goal, such as determining purity, quantifying the amount present, or resolving enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and quantifying the concentration of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly used mode for this purpose. semanticscholar.org

Methodology and Findings:

A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. chemrevlett.com Detection is often performed using a UV detector at a wavelength where the isoquinoline (B145761) ring system exhibits strong absorbance, such as 254 nm. semanticscholar.org The retention time of this compound under specific chromatographic conditions is a key parameter for its identification. For instance, in a method developed for a related quinazoline (B50416) compound, a retention time of 3.9 minutes was observed using a C18 column and a methanol:water (80:20 v/v) mobile phase. semanticscholar.org

The method's performance is validated to ensure its reliability. Key validation parameters include linearity, precision, accuracy, and sensitivity (limit of detection and quantification). psu.edunih.gov Linearity is established by analyzing a series of standard solutions of known concentrations and constructing a calibration curve. semanticscholar.org Precision is assessed by the repeatability of measurements, expressed as the relative standard deviation (%RSD), which should typically be low. nih.gov Accuracy is determined by comparing the measured concentration to a known true value, often through recovery studies. nih.gov The limit of quantification (LOQ) represents the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. psu.edu

| Parameter | Typical Value/Range | Reference |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | semanticscholar.org |

| Mobile Phase | Methanol:Water (e.g., 80:20 v/v) | semanticscholar.org |

| Flow Rate | 0.9 mL/min | semanticscholar.org |

| Detection | UV at 254 nm | semanticscholar.org |

| Retention Time | ~3.9 min (for a related compound) | semanticscholar.org |

| Linearity (r²) | ≥ 0.997 | nih.gov |

| Precision (%RSD) | < 2% | psu.edu |

| Accuracy (% Recovery) | 92.3% to 98.2% | nih.gov |

Table 1: Typical HPLC Parameters for Carboxylic Acid Analysis

Gas Chromatography (GC) for Volatile Derivatives and Mechanistic Studies

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. Since this compound is a non-volatile compound, it requires derivatization to increase its volatility before GC analysis. nsf.govcolostate.edu Esterification, particularly methylation, is a common derivatization technique for carboxylic acids. nih.govnih.gov

Methodology and Findings:

The derivatization process converts the carboxylic acid group into a less polar and more volatile ester. Reagents like methanolic HCl or diazomethane (B1218177) can be used for this purpose. colostate.edu The resulting methyl ester of this compound can then be analyzed by GC.

GC analysis is typically performed using a capillary column with a suitable stationary phase, such as polyethylene (B3416737) glycol (PEG) or cyanopropyl-modified polydimethylsiloxane (B3030410) (PDMS), which are polar and can effectively separate derivatized fatty acid methyl esters (FAMEs). nsf.gov A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. nsf.gov The retention time of the derivatized compound is used for its identification. GC can be instrumental in mechanistic studies, for instance, by analyzing the products of a reaction involving this compound.

| Parameter | Typical Condition | Reference |

| Derivatization Reagent | Methanolic HCl | nih.gov |

| Column | Polar stationary phase (e.g., PEG) | nsf.gov |

| Carrier Gas | Helium | nsf.gov |

| Detector | FID or MS | nsf.gov |

| Inlet Temperature | 250 °C | nsf.gov |

Table 2: General GC Conditions for Volatile Carboxylic Acid Derivatives

Chiral Chromatography for Enantiomeric Purity Assessment

If this compound is synthesized in a chiral form or if there is a possibility of chiral impurities, chiral chromatography is essential to separate and quantify the enantiomers. This technique is crucial in pharmaceutical applications where different enantiomers can have distinct biological activities.

Methodology and Findings:

Chiral separation can be achieved using a chiral stationary phase (CSP). jiangnan.edu.cn These phases are designed to interact differently with the two enantiomers, leading to different retention times. Alternatively, a chiral auxiliary can be covalently bonded to the racemic mixture, forming diastereomers that can be separated on a conventional HPLC column. tcichemicals.com

For example, a study on the enantiomeric separation of verapamil, another chiral compound, utilized a core-shell isopropyl carbamate (B1207046) cyclofructan 6 chiral stationary phase, achieving efficient separation with short run times. nih.gov The validation of a chiral method involves assessing its ability to separate the enantiomers (resolution), as well as its linearity, precision, and accuracy for each enantiomer. nih.govnih.gov

| Technique | Principle | Application | Reference |

| Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with the chiral phase. | Direct separation of enantiomers. | jiangnan.edu.cn |

| Chiral Derivatization | Formation of diastereomers with a chiral auxiliary, followed by separation on a non-chiral column. | Indirect separation of enantiomers. | tcichemicals.com |

Table 3: Approaches for Chiral Chromatography

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical power for the comprehensive analysis of this compound.

LC-MS Coupling for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net This technique is invaluable for the definitive identification and accurate quantification of this compound, especially in complex matrices. nih.gov

Methodology and Findings:

In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for polar molecules like carboxylic acids. researchgate.net In negative ion mode, the carboxylic acid can be deprotonated to form the [M-H]⁻ ion, which is then detected by the mass analyzer. researchgate.net The mass-to-charge ratio (m/z) of this ion provides molecular weight information, confirming the identity of the compound.

For quantification, tandem mass spectrometry (LC-MS/MS) is often employed. mdpi.com In this mode, the parent ion (e.g., [M-H]⁻) is selected and fragmented to produce characteristic product ions. Monitoring a specific transition from the parent ion to a product ion enhances selectivity and sensitivity. mdpi.com The method is validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). mdpi.com

| Parameter | Typical Setting | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Negative | researchgate.net |

| Detected Ion | [M-H]⁻ | researchgate.net |

| Quantification Mode | Tandem Mass Spectrometry (MS/MS) | mdpi.com |

| Linearity Range | 0.1 ng/mL to 10 µg/mL | nih.gov |

| LOD | As low as 0.01 ng/mL | nih.gov |

Table 4: Typical LC-MS Parameters for Carboxylic Acid Analysis

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. nih.govnih.gov For this compound, this technique is applied after derivatization to its volatile ester form. nih.gov

Methodology and Findings:

After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows a molecular ion peak and a series of fragment ions that form a unique fragmentation pattern, acting as a "fingerprint" for the compound's identification. mdpi.com This fragmentation pattern provides structural information that can confirm the identity of the derivatized this compound.

GC-MS is highly sensitive and selective, making it suitable for trace analysis and the identification of unknown components in a sample. researchgate.net For quantitative analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing interference from the matrix. umich.edu

| Parameter | Description | Reference |

| Ionization Mode | Electron Ionization (EI) | mdpi.com |

| Data Acquired | Full scan mass spectra for identification, Selected Ion Monitoring (SIM) for quantification. | umich.edumdpi.com |

| Application | Identification and quantification of volatile derivatives. | nih.govmdpi.com |

Table 5: GC-MS Analysis of Derivatized Carboxylic Acids

Electrochemical Characterization of Redox Behavior

The redox behavior of this compound is a critical aspect of its chemical profile, providing insights into its electron transfer capabilities and potential involvement in electrochemical reactions. While specific experimental data for this exact compound is not extensively documented in publicly available literature, its electrochemical characteristics can be inferred from the well-established behavior of the parent isoquinoline moiety and the electronic influence of its substituents: the electron-donating methyl group and the electron-withdrawing carboxylic acid group.

Electrochemical studies of isoquinoline and its derivatives are typically conducted using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.net These methods allow for the determination of key parameters including redox potentials, the number of electrons transferred in the process, and the reversibility of the electrochemical reaction.

The isoquinoline ring system is known to undergo both reduction and oxidation processes. The reduction typically involves the pyridine (B92270) ring, while oxidation can affect the entire aromatic system. The presence of substituents significantly modulates these redox events. The methyl group at the 1-position is an electron-donating group, which increases the electron density of the aromatic system. This effect would be expected to make the oxidation of the molecule easier (occur at a less positive potential) and the reduction more difficult (occur at a more negative potential) compared to unsubstituted isoquinoline.

Furthermore, the redox behavior of isoquinolines is often pH-dependent, especially when proton-coupled electron transfer is involved. researchgate.net For this compound, the carboxylic acid moiety can be deprotonated to a carboxylate anion, and the nitrogen atom of the isoquinoline ring can be protonated, depending on the pH of the medium. These acid-base equilibria will influence the observed redox potentials.

Detailed electrochemical investigations would likely reveal one or more oxidation and reduction peaks in the voltammograms of this compound. The precise potentials of these peaks would be characteristic of the molecule's unique electronic structure.

Table 1: Illustrative Electrochemical Data for this compound

The following table presents hypothetical data that could be expected from a cyclic voltammetry study of this compound in a standard electrolyte solution. Note: These values are for illustrative purposes only and are not based on experimental measurements of the specific compound.

| Parameter | Hypothetical Value | Description |

| Oxidation Potential (Epa) | +1.2 V vs. Ag/AgCl | The potential at which the anodic peak current is observed, corresponding to the oxidation of the molecule. |

| Reduction Potential (Epc) | -0.9 V vs. Ag/AgCl | The potential at which the cathodic peak current is observed, corresponding to the reduction of the molecule. |

| Peak Separation (ΔEp) | 70 mV | The difference between the anodic and cathodic peak potentials, providing information on the reversibility of the redox process. |

| Anodic Peak Current (Ipa) | 5 µA | The maximum current measured during the anodic scan, related to the concentration and diffusion coefficient of the analyte. |

| Cathodic Peak Current (Ipc) | -4.8 µA | The maximum current measured during the cathodic scan. |

Future Research Directions and Emerging Trends in 1 Methylisoquinoline 7 Carboxylic Acid Research

Development of Novel Synthetic Pathways and Cascade Reactions

The synthesis of the isoquinoline (B145761) core is a well-established field, yet there is continuous demand for more efficient, atom-economical, and environmentally benign methodologies. mdpi.com Future work on 1-Methylisoquinoline-7-carboxylic acid will likely focus on moving beyond classical multi-step syntheses like the Bischler–Napieralski or Pictet-Spengler reactions. pharmaguideline.commdpi.com Research will gravitate towards the development of novel one-pot procedures and catalytic cascade reactions that construct the molecule with high levels of complexity and efficiency from simple precursors. nih.gov

Key areas of exploration include:

C-H Activation/Functionalization: Modern transition-metal catalysis, particularly using ruthenium(II) or rhodium(III), enables the direct functionalization of C-H bonds. organic-chemistry.org A forward-looking approach would involve a catalyzed annulation of a suitably substituted benzylamine (B48309) derivative with an alkyne or a related coupling partner, where the methyl and carboxylic acid groups are installed via sequential C-H functionalization steps. organic-chemistry.org

Three-Component Reactions: The convergence of three or more starting materials in a single operation offers a rapid route to molecular complexity. organic-chemistry.org Future syntheses could envision a one-pot reaction combining a substituted aryl ketone, hydroxylamine, and an internal alkyne, catalyzed by a rhodium(III) complex to generate the multisubstituted isoquinoline core in a single step. organic-chemistry.org

Cascade Reactions: Designing synthetic routes where the formation of an initial intermediate triggers a series of subsequent intramolecular transformations can significantly streamline the synthesis. acs.org For this compound, a potential cascade could be initiated by a coupling reaction, followed by an in-situ cyclization and aromatization sequence to form the bicyclic core. nih.gov For instance, a photochemical reaction employing a TiO₂ catalyst could initiate an alkylation that leads to a subsequent cyclization, a process that has been demonstrated in related heterocyclic systems. acs.org

These advanced synthetic strategies aim to reduce the number of synthetic steps, minimize waste generation, and provide access to a wider range of analogues for further studies.

Exploration of Unconventional Reactivities and Supramolecular Assembly

The unique juxtaposition of the basic isoquinoline nitrogen, the acidic carboxylic acid group, and the potentially reactive methyl group on a rigid aromatic scaffold suggests that this compound may exhibit reactivities beyond those of its individual components.

Unconventional Reactivity: The carboxyl group is a composite of a hydroxyl and a carbonyl group, giving it distinct chemical properties. msu.edu Future studies could explore the interplay between the carboxylic acid and the methyl group. For example, selective activation of the methyl group for functionalization could be influenced by intramolecular coordination to a metal catalyst via the nearby carboxylate. While isoquinoline itself can be challenging to oxidize without ring cleavage, the electronic nature of the substituents on this compound might temper this reactivity, allowing for selective transformations. pharmaguideline.com

Supramolecular Assembly: Molecules containing both hydrophilic (like a carboxyl group) and hydrophobic (like the isoquinoline ring) regions are known as amphiphilic and can self-assemble into ordered structures. msu.edu While not a long-chain fatty acid, this compound possesses these distinct regions. Research into its ability to form higher-order structures, such as dimers, stacks, or even micelles in solution, could be a fascinating avenue. This self-assembly could be driven by hydrogen bonding between the carboxylic acid moieties and π-stacking of the isoquinoline rings. Understanding and controlling this supramolecular behavior could lead to applications in materials science or as scaffolds for organized chemical reactions.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Retrosynthetic Planning: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple viable synthetic pathways by drawing on vast databases of known chemical reactions. researchgate.netcas.org These platforms can help chemists identify not only common routes but also novel and potentially more efficient disconnections that a human might overlook. The success of these predictions, however, is highly dependent on the quality and diversity of the underlying reaction data used for training the AI models. cas.orgacs.org

Reaction Condition Optimization: Machine learning models can predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation, thereby reducing the need for extensive experimental screening. beilstein-journals.orgscitechdaily.com By training models on datasets from high-throughput experimentation (HTE), researchers can develop algorithms that suggest the best conditions to maximize the yield and selectivity for key steps in the synthesis of this compound. beilstein-journals.orgdigitellinc.com Graph transformer neural networks, which can process 3D molecular structures, have shown particular promise in predicting regioselectivity and reaction outcomes. digitellinc.com

Novel Reactivity Prediction: As ML models become more sophisticated, they may be able to predict entirely new reactions or identify substrates for which a particular catalytic system will be effective. rsc.org This could lead to the discovery of unprecedented methods for synthesizing or functionalizing the this compound scaffold.

Advanced In Situ Spectroscopic Probes for Real-Time Reaction Monitoring

To fully optimize the novel synthetic pathways discussed above, a detailed understanding of reaction kinetics, intermediates, and by-product formation is essential. Advanced in-situ spectroscopic techniques allow chemists to "watch" a reaction as it happens, providing a wealth of data that is unobtainable through traditional endpoint analysis. youtube.com

Real-Time Monitoring: Techniques such as Raman and NMR spectroscopy, as well as mass spectrometry, can be directly integrated into a reaction vessel or a continuous-flow reactor. magritek.comnih.govshimadzu.com This allows for the continuous tracking of reactant consumption and product formation. magritek.com For the synthesis of this compound, this real-time data would enable rapid optimization of parameters like temperature, pressure, and reactant stoichiometry to maximize yield and minimize impurities. nih.gov

Mechanistic Insights: Investigating reaction mechanisms is often challenging due to the transient nature of intermediates. youtube.com In-situ spectroscopy can capture the signature of these short-lived species, providing direct evidence for a proposed mechanistic pathway. youtube.com For example, monitoring a catalytic C-H activation or a cascade reaction could reveal the active catalytic species and key intermediates, leading to a more fundamental understanding and further rational improvement of the reaction. youtube.comnih.gov

The integration of these analytical tools, particularly within automated continuous-flow systems, will be crucial for developing robust, efficient, and scalable syntheses of this compound and its derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methylisoquinoline-7-carboxylic acid, and how can purity be validated?

- Methodology: The compound is typically synthesized via cyclization of substituted benzaldehyde derivatives followed by methylation and carboxylation. Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and confirming regioselectivity via nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR). Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry (MS) for molecular weight confirmation .

- Data Validation: Ensure all intermediates and final products are characterized by melting point analysis, elemental analysis, and spectral data matching with literature values. Cross-reference CAS registry entries (e.g., 104239-97-6) for structural confirmation .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodology: Conduct accelerated stability studies by incubating the compound in buffers spanning pH 2–12 at 25°C, 40°C, and 60°C. Monitor degradation kinetics using HPLC-MS to identify breakdown products. Quantify stability via half-life calculations and Arrhenius modeling to predict shelf-life under standard conditions .

- Critical Parameters: Include control samples (e.g., inert atmosphere vs. ambient oxygen) to differentiate oxidative vs. hydrolytic degradation pathways.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in catalytic systems?

- Methodology: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare predicted reaction pathways (e.g., nucleophilic attack at the isoquinoline nitrogen) with experimental outcomes from kinetic studies. Validate models using crystallographic data (e.g., X-ray diffraction) for bond length/angle alignment .

- Data Interpretation: Address discrepancies between theoretical and experimental results by refining basis sets or incorporating solvent effects in simulations.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology: Perform meta-analysis of existing studies to identify confounding variables (e.g., cell line variability, assay protocols). Replicate key experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity assays) and apply statistical tests (e.g., ANOVA) to assess reproducibility. Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) .

- Critical Analysis: Highlight differences in compound handling (e.g., solubility enhancers, storage conditions) that may explain divergent results.

Methodological and Analytical Questions

Q. What spectroscopic techniques are optimal for distinguishing positional isomers in methyl-substituted isoquinoline carboxylic acids?

- Methodology: Combine 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in ¹H NMR. Use infrared (IR) spectroscopy to differentiate carboxylate vs. ester functional groups. For ambiguous cases, employ X-ray crystallography for definitive structural assignment .

- Data Challenges: Address signal broadening in NMR due to paramagnetic impurities by rigorous purification (e.g., recrystallization, column chromatography).

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?

- Methodology: Follow IUPAC guidelines for experimental reporting: detail reaction stoichiometry, solvent systems, and purification steps. Provide raw spectral data (e.g., NMR peak lists, MS spectra) in supplementary materials. Use standardized units (e.g., ppm for NMR, m/z for MS) and report uncertainties (e.g., ±SD for melting points) .

- Compliance: Align with journal requirements (e.g., Beilstein Journal of Organic Chemistry) for data transparency, including deposition of crystallographic data in public repositories (e.g., Cambridge Structural Database) .

Data Presentation and Peer Review

Q. What are the best practices for presenting structure-activity relationship (SAR) data involving this compound derivatives?

- Methodology: Use tables to correlate substituent modifications (e.g., methyl vs. halogen groups) with biological endpoints (e.g., IC₅₀ values). Include molecular docking diagrams to visualize ligand-target interactions. Apply QSAR models to quantify contributions of physicochemical properties (e.g., logP, polar surface area) to activity .

- Visualization: Ensure all figures adhere to journal formatting guidelines (e.g., 300 dpi resolution, vector graphics for chemical structures).

Q. How can researchers address peer reviewer concerns about incomplete mechanistic data for this compound?

- Methodology: Perform follow-up experiments such as isotopic labeling (e.g., ¹⁴C tracing) to track metabolic pathways or use knock-out cell lines to confirm target engagement. Provide dose-response curves and negative controls to validate specificity .

- Documentation: Include raw data (e.g., chromatograms, kinetic plots) in supplementary files and cite prior studies with analogous methodologies to support experimental design choices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.